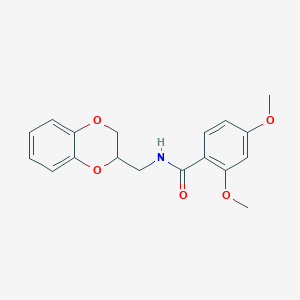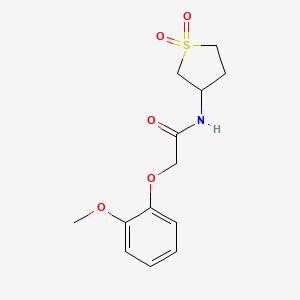![molecular formula C23H26N4O2 B5170665 2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine](/img/structure/B5170665.png)
2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
作用机制
The mechanism of action of 2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways that are involved in cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising approach for the treatment of cancer.
Biochemical and Physiological Effects:
2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to inhibit the production of inflammatory cytokines and to reduce oxidative stress in cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine in lab experiments include its high potency and selectivity for cancer cells, as well as its potential use in the treatment of other diseases. However, the limitations of this compound include its relatively complex synthesis method and its potential toxicity at high doses.
未来方向
There are many future directions for the study of 2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine. One area of research involves the development of more efficient and cost-effective synthesis methods for this compound. Another area of research involves the identification of the specific enzymes or signaling pathways that are targeted by this compound, which could lead to the development of more targeted and effective cancer treatments. Additionally, further studies are needed to determine the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and inflammatory disorders.
合成方法
The synthesis of 2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine has been achieved using different methods. One of the most common methods involves the reaction of 4-(3-benzyloxy-4-methoxybenzyl)piperazine with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is carried out at elevated temperatures. Other methods involve the use of different starting materials or reagents, but the overall goal is to produce the desired compound in high yield and purity.
科学研究应用
2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been shown to exhibit activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been investigated for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
2-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-28-21-9-8-20(16-22(21)29-18-19-6-3-2-4-7-19)17-26-12-14-27(15-13-26)23-24-10-5-11-25-23/h2-11,16H,12-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTLKVLKKWQVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[3-(Benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-(3,3,5,5-tetramethylcyclohexyl)benzamide](/img/structure/B5170591.png)
![6-({[3-(ethoxycarbonyl)-4-(4-methoxyphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5170599.png)
![N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5170610.png)
![1-benzyl-4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)pyridinium chloride](/img/structure/B5170612.png)


![N-{4-[(4-tert-butylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B5170629.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorophenyl)methanesulfonamide](/img/structure/B5170637.png)

![(4-fluorophenyl){4-[2-(4-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B5170651.png)
![4'-(2-chloro-5-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5170658.png)


![2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate](/img/structure/B5170681.png)